
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine typically involves the condensation reaction between 5-methyl-1H-pyrazole-3-carbaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired hydrazone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(5-methyl-1H-pyrazol-3-yl)methylenehydrazine: A closely related hydrazone with similar structural features.
(E)-1-(5-methyl-1H-pyrazol-3-yl)ethylidenehydrazine: Another hydrazone derivative with a different substituent on the hydrazone group.
Uniqueness
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine is unique due to its specific structural configuration and the presence of the 5-methyl-1H-pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H8N4 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine |
InChI |
InChI=1S/C5H8N4/c1-4-2-5(3-7-6)9-8-4/h2-3H,6H2,1H3,(H,8,9)/b7-3+ |
Clé InChI |
UPFBRUKFYNDEIF-XVNBXDOJSA-N |
SMILES isomérique |
CC1=CC(=NN1)/C=N/N |
SMILES canonique |
CC1=CC(=NN1)C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
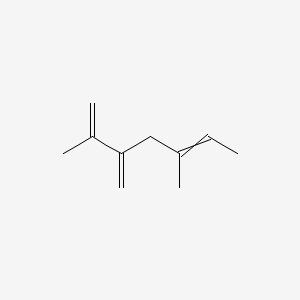
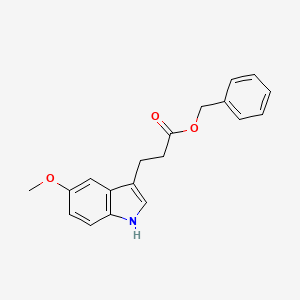
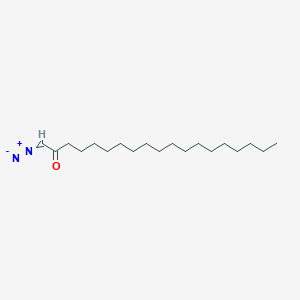
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
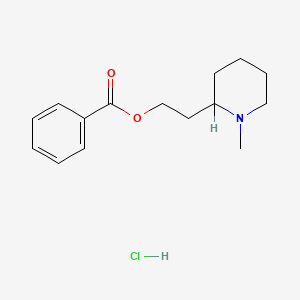


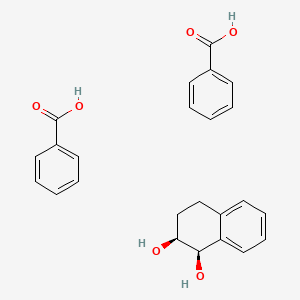
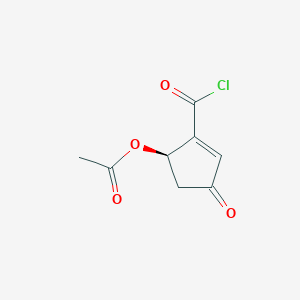
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)
